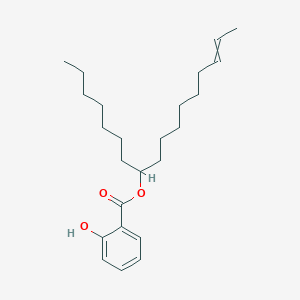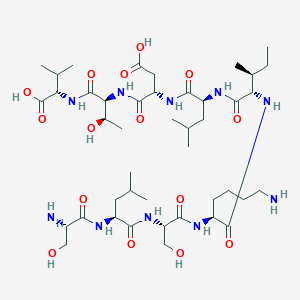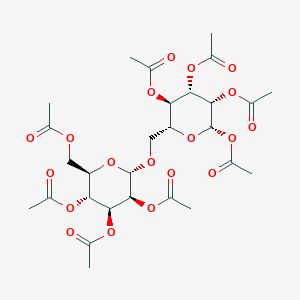
C11H6F3NO2S
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
SMI-4a is a potent and selective inhibitor of the serine/threonine kinase Pim-1. This compound has garnered significant attention due to its potential therapeutic applications, particularly in oncology. Pim-1 kinase is involved in various cellular processes, including cell growth, differentiation, and apoptosis. Overexpression of Pim-1 has been linked to several cancers, making it a valuable target for cancer therapy .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis typically involves the condensation of 3-trifluoromethylbenzaldehyde with thiazolidine-2,4-dione under basic conditions to form the desired product . The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.
Industrial Production Methods
While specific industrial production methods for SMI-4a are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification steps such as recrystallization or chromatography to isolate the final product .
Analyse Chemischer Reaktionen
Types of Reactions
SMI-4a primarily undergoes substitution reactions due to the presence of reactive functional groups such as the trifluoromethyl group and the thiazolidinedione moiety. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, which can react with the electrophilic carbon in the trifluoromethyl group.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the thiazolidinedione ring.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the carbonyl groups in the thiazolidinedione ring.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce sulfoxides or sulfones .
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a tool compound to study the inhibition of Pim-1 kinase and its downstream effects.
Biology: Investigated for its role in regulating cell cycle progression and apoptosis in various cell lines.
Medicine: Explored as a potential therapeutic agent for treating cancers such as non-small cell lung cancer, prostate cancer, and acute lymphoblastic leukemia
Wirkmechanismus
SMI-4a exerts its effects by selectively inhibiting Pim-1 kinase activity. This inhibition leads to the downregulation of the PI3K/AKT/mTOR pathway, which is crucial for cell survival and proliferation. By blocking this pathway, SMI-4a induces cell cycle arrest and promotes apoptosis in cancer cells . The compound also affects other molecular targets such as c-myc and p27Kip1, further contributing to its anti-cancer properties .
Vergleich Mit ähnlichen Verbindungen
SMI-4a is unique in its high selectivity for Pim-1 kinase compared to other serine/threonine kinases. Similar compounds include:
AZD1208: Another Pim kinase inhibitor with broader activity against Pim-1, Pim-2, and Pim-3.
SGI-1776: A Pim kinase inhibitor that also targets other kinases like FLT3 and JAK2.
TP-3654:
SMI-4a stands out due to its potent and selective inhibition of Pim-1, making it a valuable tool for studying Pim-1-related pathways and developing targeted cancer therapies .
Eigenschaften
IUPAC Name |
5-[[3-(trifluoromethyl)phenyl]methylidene]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3NO2S/c12-11(13,14)7-3-1-2-6(4-7)5-8-9(16)15-10(17)18-8/h1-5H,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGJLOFCOEOHFKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C=C2C(=O)NC(=O)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![disodium;6-hydroxy-5-[(4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate](/img/structure/B12431697.png)


![2-(hydroxymethyl)-6-[[(1S,9R,14R)-14-hydroxy-5,5,9,14-tetramethyl-7-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]oxy]oxane-3,4,5-triol](/img/structure/B12431714.png)
![(2R)-2-acetamido-3-[[2-amino-9-[(4-chlorophenyl)methyl]-6-oxo-1H-purin-8-yl]sulfanyl]-N-[2-[2-[2-[2-[2-(6-chlorohexoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]propanamide](/img/structure/B12431720.png)







